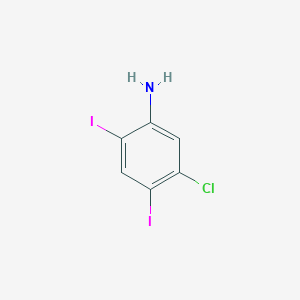

5-Chloro-2,4-diiodo-aniline

Description

5-Chloro-2,4-diiodo-aniline (molecular formula: C₆H₄ClI₂N) is a halogenated aniline derivative featuring chlorine and iodine substituents at positions 5, 2, and 4 of the benzene ring. This compound exhibits unique physicochemical properties due to its heavy halogen substituents, including high molecular weight (∼433.36 g/mol) and increased lipophilicity compared to non-iodinated analogs.

Properties

IUPAC Name |

5-chloro-2,4-diiodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClI2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUOBMRVDYRFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClI2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-diiodo-aniline typically involves the halogenation of aniline derivatives. One common method is the iodination of 5-chloro-2-iodoaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure selective iodination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-diiodo-aniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Electrophilic Substitution: Reagents like bromine or nitric acid in acidic or neutral conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in aprotic solvents.

Major Products Formed

The major products formed from these reactions include various substituted anilines, halogenated derivatives, and oxidized or reduced forms of the original compound .

Scientific Research Applications

5-Chloro-2,4-diiodo-aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-diiodo-aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with various biomolecules . Its halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Chloro-2,4-diiodo-aniline with Analogs

Key Comparisons:

Substituent Effects on Reactivity and Solubility

- Halogen Type : The iodine atoms in this compound enhance its molecular weight and lipophilicity compared to bromo or chloro analogs (e.g., 5-Bromo-4-iodo-2-methylaniline). This property may favor applications in hydrophobic environments or as a heavy-atom catalyst .

- Functional Groups : Sulfonamide groups in 5-Chloro-2,4-disulphamylaniline increase hydrophilicity and hydrogen-bonding capacity, making it suitable for pharmaceutical applications (e.g., diuretics) . In contrast, the hydroxyl group in 5-Chloro-2-hydroxyaniline introduces polarity, enabling use in dye chemistry .

Biological and Industrial Applications Pharmaceuticals: Sulfamyl derivatives (e.g., 5-Chloro-2,4-disulphamylaniline) are key intermediates in diuretics like chlorothiazide, acting via renal chloride transport inhibition . The diiodo analog’s lack of sulfonamide groups may limit diuretic activity but could expand its role in radioimaging or heavy-metal chelation.

Synthetic Challenges and Safety Steric Hindrance: Methyl groups in analogs like 5-Chloro-2-iodo-3-methylaniline introduce steric effects that may complicate further functionalization. The absence of methyl groups in this compound could improve reactivity in electrophilic substitution . Safety: Halogenated anilines often require careful handling due to toxicity risks.

Biological Activity

5-Chloro-2,4-diiodo-aniline is an organic compound with the molecular formula C7H5ClI2N. It belongs to the class of halogenated anilines, characterized by the presence of a chloro group and two iodo substituents on the aromatic ring, along with an amino group. This unique structure contributes to its diverse applications in pharmaceuticals, agrochemicals, and other fields. The compound has garnered interest due to its potential biological activities , particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structural characteristics suggest enhanced reactivity due to halogenation, which may improve its interaction with biological targets. Several studies have demonstrated its effectiveness against various pathogens, including antibiotic-resistant strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against multiple bacterial strains using the agar well diffusion method. The results indicated potent activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the findings:

| Bacterial Strain | Inhibition Zone (mm) | Reference Drug (Amoxiclav) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 18 | 20 |

| Pseudomonas aeruginosa | 15 | 17 |

| Streptomycin-resistant E. coli | 19 | 21 |

| Rifampin-resistant E. coli | 16 | 19 |

These results highlight the compound's potential as a candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, although specific pathways remain to be fully elucidated.

Research Findings

A recent study explored the cytotoxic effects of this compound on cancer cell lines. The compound was tested against several types of cancer cells, and the following results were obtained:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.3 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.5 |

These findings indicate that the compound possesses promising anticancer activity and warrants further investigation into its mechanisms of action and potential therapeutic applications.

While detailed mechanisms of action for this compound are not yet fully understood, the presence of halogen substituents suggests enhanced reactivity with biological macromolecules such as proteins and nucleic acids. This reactivity could lead to disruption of cellular processes in bacteria and cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the halogenation pattern can significantly influence biological activity. For instance, compounds with varying positions and types of halogen substituents have shown different levels of antibacterial and anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.